molecular formula C9H10F3NO2 B1586219 Methyl(phenyl)azanium;2,2,2-trifluoroacetate CAS No. 29885-95-8

Methyl(phenyl)azanium;2,2,2-trifluoroacetate

Cat. No. B1586219
CAS RN: 29885-95-8
M. Wt: 221.18 g/mol
InChI Key: TXXJGCVOHDSYBC-UHFFFAOYSA-N
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Scientific Research Applications

Green Electrolytes for High Voltage Supercapacitors

Azepanium-based ionic liquids, including derivatives of Methyl(phenyl)azanium combined with trifluoroacetate, have been investigated for their potential as green electrolytes in electrochemical double-layer capacitors (EDLCs). These studies reveal that such ionic liquids exhibit favorable properties such as low viscosity, high conductivity, and thermal stability, making them suitable for EDLC systems operating at high voltages up to 3.5 V without significant electrolyte degradation (Pohlmann et al., 2015).

Mixed Azo Compounds for Colorimetric Analysis

The chemical behavior of mixed azo compounds, generated from reactions involving Methyl(phenyl)azanium derivatives, has been explored for colorimetric analyses. These studies highlight the utility of such compounds in the estimation of acetoacetate, demonstrating their relevance in biochemical analysis and diagnostic applications (Walker, 1954).

Innovative Ionic Liquids for Environmental Sustainability

Research into azepanium ionic liquids, synthesized from the seven-member alicyclic secondary amine azepane (a relative of Methyl(phenyl)azanium structures), indicates their potential in mitigating environmental impact. These ionic liquids, which are derived from a byproduct of the polyamide industry, could provide eco-friendly alternatives to traditional volatile organic solvents in various applications, including as electrolytes in batteries and supercapacitors (Belhocine et al., 2011).

High-Performance Supercapacitor Electrolytes

The combination of azepanium-based ionic liquids with propylene carbonate, related to the chemical family of Methyl(phenyl)azanium derivatives, has been studied for use in high-performance supercapacitor electrolytes. These mixtures offer high operative voltages, low viscosities, and improved conductivities, suggesting their effectiveness in enhancing the energy storage capabilities of supercapacitors (Pohlmann et al., 2015).

Catalytic Applications in Organic Synthesis

Research on Methyl(phenyl)azanium;2,2,2-trifluoroacetate derivatives has extended into catalysis, where these compounds facilitate various organic transformations. For instance, they have been employed in the regio- and enantioselective addition of alkyl methyl ketones to β-silylmethylene malonates, demonstrating their utility in producing compounds with high yield and selectivity, crucial for pharmaceutical synthesis (Chowdhury & Ghosh, 2009).

Safety And Hazards

While specific safety and hazard information for Methyl(phenyl)azanium;2,2,2-trifluoroacetate is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures.


Future Directions

The future directions of Methyl(phenyl)azanium;2,2,2-trifluoroacetate are not specified in the available resources. However, given its use in organic synthesis, it may continue to be a valuable reagent in the development of new chemical compounds and reactions.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always refer to the most recent and reliable sources when conducting research.


properties

IUPAC Name

methyl(phenyl)azanium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.C2HF3O2/c1-8-7-5-3-2-4-6-7;3-2(4,5)1(6)7/h2-6,8H,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXJGCVOHDSYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]C1=CC=CC=C1.C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184006
Record name N-Methylanilinium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylaniline trifluoroacetate

CAS RN

29885-95-8
Record name N-Methylanilinium trifluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29885-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylanilinium trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029885958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylanilinium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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